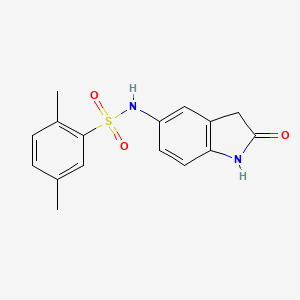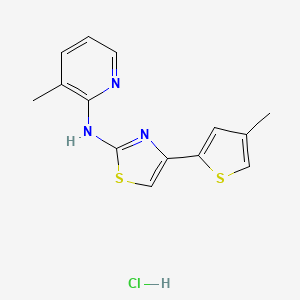![molecular formula C20H18ClN3O2 B2531364 N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 1291843-89-4](/img/structure/B2531364.png)
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves the introduction of various substituents to the acetamide moiety, as seen in the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which were evaluated as opioid kappa agonists . These syntheses often involve the use of amino acids to introduce different alkyl and aryl substituents, which could be a method applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can significantly influence their biological activity. For instance, the conformation of the N—H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which contrasts with other conformations observed in similar compounds . This suggests that the conformation of the N—H bond and the placement of substituents in the compound of interest could be critical in determining its properties and potential biological activities.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can lead to the formation of various heterocyclic compounds. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic benzoxazasiloles, which exist in equilibrium with benzodioxazasilepines . This indicates that the compound may also undergo reactions that lead to the formation of heterocycles, depending on the reactants and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The crystal structures of related compounds, such as N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, have been analyzed to understand their photochemical reactivity . Similarly, the geometric parameters of 2-chloro-N-(2,4-dimethylphenyl)acetamide have been studied, revealing how molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds . These studies suggest that the compound of interest may also exhibit specific intermolecular interactions that could affect its solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Pyridazinoindole Compounds in Pharmacology
- Research Context : Pyridazino(4,5-b)indole-1-acetamide compounds, with varying substituents, have demonstrated a range of biological activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. An example compound, 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, was synthesized and studied for its activity (Habernickel, 2002).
Antimalarial Activity of Pyridazine Derivatives
- Research Context : A series of pyridazine derivatives showed significant antimalarial activity against Plasmodium berghei in mice. These compounds were synthesized from substituted 1-phenyl-2-propanones, demonstrating the potential of pyridazine derivatives in antimalarial research (Werbel et al., 1986).
Herbicide Metabolism and Toxicology
- Research Context : The metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in liver microsomes of humans and rats has been studied to understand the carcinogenic pathways of these compounds. Such research is crucial for assessing the environmental and health impacts of these chemicals (Coleman et al., 2000).
Pyridazinone Derivatives in Chemical Synthesis
- Research Context : New classes of pyridazin-3-one derivatives have been synthesized, showcasing a route for creating novel compounds with potential applications in materials science, chemistry, and possibly pharmacology (Ibrahim & Behbehani, 2014).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-3-6-15(7-4-13)17-9-10-20(26)24(23-17)12-19(25)22-18-11-16(21)8-5-14(18)2/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCGOEMXMDXCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)
![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)
![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)
![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)
![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)
![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)
